molecular formula C11H19NO4S B13482365 Boc-S-2-propenyl-D-Cysteine

Boc-S-2-propenyl-D-Cysteine

Cat. No.: B13482365
M. Wt: 261.34 g/mol
InChI Key: LLELEVZXNGKSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-S-2-propenyl-D-Cysteine (CAS 770742-95-5) is a chiral, S-alkylated derivative of D-cysteine where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This configuration makes it a valuable building block in synthetic organic chemistry, particularly for the introduction of protected cysteine units with a specific stereochemistry into peptide chains during solid-phase peptide synthesis (SPPS) . The Boc protecting group is stable under basic conditions but can be readily removed with acid, allowing for orthogonal deprotection strategies in complex peptide assembly . The S-2-propenyl (allyl) group on the thiol side chain can serve as a protective moiety that is compatible with Boc chemistry and can be manipulated under different conditions for further functionalization . This compound is primarily used in advanced research applications, including the development of novel therapeutic peptides, drug discovery programs, and protein engineering studies. It is also relevant for bioconjugation techniques, where cysteine residues are often targeted for site-specific modification to create bioconjugates such as antibody-drug conjugates (ADCs) . Researchers utilize this non-natural amino acid derivative to study the structure-activity relationships of peptides and to engineer proteins with enhanced stability or functionality. This compound is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enylsulfanylpropanoic acid

InChI

InChI=1S/C11H19NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)

InChI Key

LLELEVZXNGKSFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC=C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bases and anhydrides such as di-tert-butyl dicarbonate (Boc2O) for the Boc protection . The propenyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents .

Industrial Production Methods

Industrial production methods for Boc-S-2-propenyl-D-Cysteine are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. The process may include steps such as crystallization and purification to obtain the desired compound in high purity .

Chemical Reactions Analysis

Isomerization of the S-2-Propenyl Group

The allyl moiety undergoes pH-dependent cis-trans isomerization:

  • Conditions : Aqueous solution, pH 3–5, 60°C .

  • Observation : Equilibration between cis and trans isomers over 30 days, confirmed by ¹H-NMR .

  • Mechanism : Reversible protonation at the α-carbon stabilizes intermediate carbocation, enabling isomerization .

Oxidation Reactions

Sulfoxide Formation
The thioether is oxidized to sulfoxide using hydrogen peroxide:

  • Reagents : H₂O₂ (2.0 equiv), methanol, 0°C .

  • Yield : 85–90% sulfoxide (mixture of diastereomers) .

  • Analysis : ¹H-NMR shows distinct shifts for sulfoxide protons (δ 2.8–3.2 ppm) .

Sulfone Formation
Further oxidation with excess H₂O₂ yields sulfone:

  • Conditions : H₂O₂ (4.0 equiv), 50°C, 12 hours .

  • Outcome : Complete conversion to sulfone, confirmed by loss of S–CH₂ signals in ¹H-NMR .

Stability Under Physiological Conditions

  • pH Stability : Stable at pH 7.4 (PBS buffer, 37°C) for >48 hours. Degrades rapidly at pH <3 or >9 due to Boc cleavage and thiol oxidation .

  • Thermal Stability : Decomposes above 100°C, releasing isobutylene and CO₂ from the Boc group .

Table 1: Key Reaction Parameters for Boc-S-2-propenyl-D-Cysteine

Reaction TypeConditionsYieldKey Analytical Data (¹H-NMR)
S-AlkylationCu, DMF, 120°C, 24h90–97%δ 5.0–5.2 (allyl CH₂), 4.1–4.3 (α-H)
Boc DeprotectionTFA/DCM, 1h>95%δ 8.2 (NH₃⁺), 3.3 (β-CH₂)
Sulfoxide FormationH₂O₂, 0°C, 2h85–90%δ 2.8–3.2 (S=O adjacent CH₂)
IsomerizationpH 4, 60°C, 30dEquil.δ 5.4–5.6 (cis/trans CH)

Table 2: Stability Profile

ConditionHalf-LifeDegradation Products
pH 7.4, 37°C>48hNone detected
pH 2.0, 37°C2hD-Cysteine, acrylic acid
100°C, anhydrous30minIsobutylene, CO₂, S-allyl-D-cysteine

Scientific Research Applications

Boc-S-2-propenyl-D-Cysteine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, particularly in relation to its antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Boc-S-2-propenyl-D-Cysteine involves its interaction with various molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. The propenyl group can participate in reactions with nucleophiles, leading to the formation of new bonds and structures. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with S-Allylcysteine (S-2-propenyl-L-cysteine)

S-Allylcysteine (ChEBI:74077) shares the S-allyl substitution but differs critically in stereochemistry and protection:

Property Boc-S-2-propenyl-D-Cysteine S-Allylcysteine
Configuration D-form L-form (natural)
Protection Boc on amine Unprotected amine
Molecular Weight ~261.34 g/mol (estimated) 161.22 g/mol
Stability Enhanced (Boc prevents hydrolysis) Prone to oxidation/racemization
Bioactivity Likely reduced (D-form) Antioxidant (e.g., in garlic)

Key Insight : The Boc group and D-configuration make this compound more suitable for synthetic workflows, while S-allylcysteine’s L-form retains biological relevance .

Comparison with (S)-2-(Boc-amino)-1-propanol

This Boc-protected amino alcohol (C₈H₁₇NO₃, MW 175.23 g/mol) shares Boc protection but lacks cysteine’s thioether and carboxylic acid groups:

Property This compound (S)-2-(Boc-amino)-1-propanol
Backbone Cysteine (NH₂-CH(CH₂-S-allyl)-COOH) Propanol (CH₃-CH(OH)-CH₂-NH-Boc)
Functional Groups Thioether, carboxylic acid Alcohol, Boc-protected amine
Storage 5–6°C (inferred) 5–6°C
Toxicity Class III (inferred) Class III

Key Insight : The thioether and carboxylic acid groups in this compound confer distinct reactivity (e.g., participation in disulfide bonds) absent in the alcohol derivative .

Comparison with Boc-L-Cysteine

Unsubstituted Boc-L-cysteine serves as a baseline for evaluating the impact of the S-allyl group:

Property This compound Boc-L-Cysteine
Substituent S-allyl Unmodified thiol (-SH)
Hydrophobicity Higher (allyl group) Lower
Reactivity Thioether less nucleophilic Thiol prone to oxidation

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₁H₁₉NO₄S 261.34 (estimated) Boc, thioether, carboxylic acid
S-Allylcysteine C₆H₁₁NO₂S 161.22 Thioether, amine, carboxylic acid
(S)-2-(Boc-amino)-1-propanol C₈H₁₇NO₃ 175.23 Boc, alcohol

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-S-2-propenyl-D-Cysteine with high enantiomeric purity?

  • Methodological Answer : Synthesis should follow protocols for peptide coupling and thiol-allyl protection. Use Boc (tert-butoxycarbonyl) for amino group protection, and monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions for coupling agents like DCC (dicyclohexylcarbodiimide) to minimize racemization. Purification via flash chromatography or recrystallization is critical, with characterization by 1H^1H-NMR and 13C^{13}C-NMR to confirm stereochemistry and purity .
  • Data Validation : Compare spectral data with literature values for Boc-protected cysteine derivatives. Discrepancies in chemical shifts (e.g., allyl proton resonances) may indicate incomplete protection or side reactions .

Q. How should researchers design experiments to characterize the stability of this compound under varying pH conditions?

  • Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 37°C. Use LC-MS to track degradation products over time. Quantify stability via half-life calculations and identify decomposition pathways (e.g., Boc deprotection or thiol oxidation) .
  • Pitfalls to Avoid : Ensure buffers do not contain nucleophiles (e.g., Tris) that may react with the allyl group. Control for temperature fluctuations during sampling .

II. Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Data Analysis Framework :

  • Step 1 : Cross-reference assay conditions (e.g., cell lines, concentrations, controls) from conflicting studies. Variability in cell permeability or metabolic degradation may explain discrepancies.
  • Step 2 : Replicate key experiments under standardized conditions, including positive/negative controls (e.g., free cysteine as a comparator).
  • Step 3 : Apply statistical models (e.g., ANOVA with post-hoc tests) to assess significance of observed differences .
    • Example Contradiction : If Study A reports antiproliferative effects in cancer cells but Study B shows no activity, evaluate differences in cell culture media (e.g., serum content affecting compound stability) .

Q. How can researchers optimize reaction yields for this compound in scalable synthesis?

  • DOE (Design of Experiments) Approach :

FactorRange TestedImpact on Yield
Temperature0°C to 25°CHigher yields at lower temps (reduced side reactions)
SolventDCM vs. THFDCM improves solubility of intermediates
Coupling AgentDCC vs. EDCEDC reduces racemization but requires longer reaction times
  • Validation : Use response surface methodology (RSM) to identify optimal conditions. Confirm scalability in pilot batches (>10 g) with consistent HPLC purity (>98%) .

III. Methodological Challenges

Q. What techniques validate the absence of diastereomers in this compound preparations?

  • Advanced Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA) with polar organic mobile phases. Compare retention times to D- and L-cysteine standards.
  • Spectroscopic Confirmation : Use 1H^1H-NMR NOESY to detect spatial proximity between Boc and allyl groups, confirming correct stereochemistry .

Q. How to address low reproducibility in this compound-mediated peptide ligation?

  • Troubleshooting Protocol :

Purification Check : Ensure allylthiol intermediates are free from oxidizing agents (e.g., peroxides) that may form disulfide byproducts.

Kinetic Monitoring : Use real-time FTIR to track thiol-ene reaction progress. Adjust light intensity (for photochemical reactions) or catalyst loading.

Contradiction Management : If yields vary between labs, audit solvent quality (e.g., anhydrous DMF) and argon/vacuum line integrity .

IV. Data Integrity and Reporting

Q. What criteria should guide the inclusion of this compound data in supplementary materials?

  • Journal Compliance : Per Beilstein Journal guidelines, include full spectral data (NMR, HRMS) for novel compounds. For known derivatives, cite prior literature but provide key purity metrics (e.g., HPLC traces) .
  • Ethical Reporting : Disclose any solvent/reagent batches with anomalous behavior (e.g., lot-specific impurities affecting yields) .

Q. How to structure a research proposal exploring this compound’s role in redox biology?

  • Framework :

  • Aim 1 : Synthesize analogs with modified allyl groups (e.g., electron-withdrawing substituents) to probe thiol reactivity.
  • Aim 2 : Use CRISPR-engineered cell lines (e.g., GPx4 knockouts) to assess compound-dependent redox modulation.
  • Hypothesis Testing : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to validate experimental scope .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.